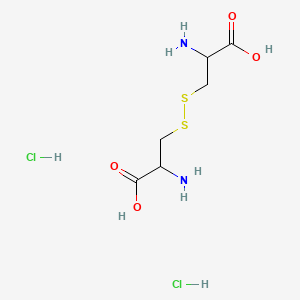

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride, also known as S-(2-Aminopropyl)-3,3'-dithiodipropionic acid dihydrochloride (DTDPA-HCl), is a dithiodipropionic acid derivative which has been widely used in scientific research and laboratory experiments. It is a white, odorless, crystalline solid with a molecular weight of 463.14 g/mol and a melting point of 149-152 °C. DTDPA-HCl has been used in a variety of applications due to its ability to act as a chelating agent, a reducing agent, and an electron-transfer mediator.

Applications De Recherche Scientifique

Use in Cell Culture Media

DL-Cystine Dihydrochloride is used as a component in cell culture media .

Method of Application

It is added to the media to provide necessary nutrients for the cells. The exact concentration can vary depending on the specific requirements of the cells being cultured .

Results or Outcomes

The addition of DL-Cystine Dihydrochloride to the media helps in the growth and proliferation of cells in the culture .

Use in Protein Synthesis

DL-Cystine Dihydrochloride is used in protein synthesis as it is a source of the amino acid cystine .

Method of Application

In protein synthesis, DL-Cystine Dihydrochloride is incorporated into the growing peptide chain during the translation process .

Results or Outcomes

The incorporation of DL-Cystine Dihydrochloride into proteins allows for the formation of disulfide bonds, which are crucial for the structural stability of many proteins .

Use in Commercial Biomanufacture of Therapeutic Recombinant Proteins and Monoclonal Antibodies

Non-animal sourced L-cystine, which can be derived from DL-Cystine Dihydrochloride, is used as a cell culture media component for the commercial biomanufacture of therapeutic recombinant proteins and monoclonal antibodies .

Method of Application

DL-Cystine Dihydrochloride is added to the cell culture media, providing the necessary nutrients for the cells to grow and produce the desired proteins or antibodies .

Results or Outcomes

The use of DL-Cystine Dihydrochloride in cell culture media has been shown to enhance the production of therapeutic recombinant proteins and monoclonal antibodies .

Use in Photochemical Vascular Injury

DL-Cystine Dihydrochloride is used in photochemical vascular injury .

Method of Application

The exact method of application can vary, but it generally involves the use of DL-Cystine Dihydrochloride along with other components .

Results or Outcomes

The use of DL-Cystine Dihydrochloride in this context can lead to vascular injury, which is often used in research to study the body’s response to such injuries .

Use in the Preparation of DL-4-carboxy-3-formyl-2,2,-dimethylthiazolidine

DL-Cystine Dihydrochloride can be used in the preparation of DL-4-carboxy-3-formyl-2,2,-dimethylthiazolidine .

Method of Application

The exact method of application can vary, but it generally involves a series of chemical reactions .

Results or Outcomes

The result of this application is the production of DL-4-carboxy-3-formyl-2,2,-dimethylthiazolidine .

Propriétés

IUPAC Name |

2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGZUQPEIHGQST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920449 |

Source

|

| Record name | Cystine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride | |

CAS RN |

90350-38-2 |

Source

|

| Record name | Cystine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.